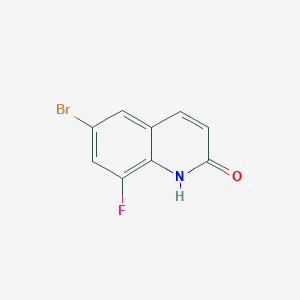

6-Bromo-8-fluoroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUWPCHGTDYTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-6-fluoroquinolin-2(1H)-one: A Novel Scaffold for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS Number: 1343369-88-9), a halogenated quinolinone scaffold with significant potential in medicinal chemistry and materials science. While this specific compound is sparsely documented in peer-reviewed literature, this document serves as a foundational resource for researchers. By leveraging established principles of organic synthesis and the well-documented biological activities of analogous quinolinone derivatives, this guide offers predictive insights into its synthesis, physicochemical properties, and potential applications. Detailed, field-proven synthetic methodologies are presented, alongside proposed experimental workflows for its biological evaluation, providing a robust starting point for its exploration as a novel chemical entity.

Introduction: The Quinolinone Core and the Promise of Halogenation

The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of a compound's physicochemical and pharmacological profiles.

The introduction of halogen atoms, particularly bromine and fluorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. Bromine can increase potency through favorable interactions with biological targets, while fluorine can improve metabolic stability and binding affinity. The subject of this guide, 8-Bromo-6-fluoroquinolin-2(1H)-one, combines the proven quinolinone core with this dual halogenation pattern, making it a compound of significant interest for novel drug design and as a building block in materials science.[2]

Despite its commercial availability from suppliers such as Pharmablock, public domain research on 8-Bromo-6-fluoroquinolin-2(1H)-one is limited.[4] This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its synthesis and future investigation.

Physicochemical Properties and Identification

A clear identification of 8-Bromo-6-fluoroquinolin-2(1H)-one is crucial for any research endeavor. The following table summarizes its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 1343369-88-9 | [5][6][7][8] |

| Molecular Formula | C₉H₅BrFNO | [4][5][6] |

| Molecular Weight | 242.04 g/mol | [4][5][6] |

| IUPAC Name | 8-bromo-6-fluoro-1H-quinolin-2-one | [4][5][6] |

| MDL Number | MFCD19678322 | [4][5][6] |

Note: The nomenclature may vary across suppliers, with "6-Bromo-8-fluoroquinolin-2(1H)-one" also being used to refer to this compound.

Synthetic Strategies: A Predictive Approach

A plausible synthetic pathway for 8-Bromo-6-fluoroquinolin-2(1H)-one would likely start from a suitably substituted aniline, such as 2-bromo-4-fluoroaniline. The following is a proposed, field-proven protocol based on the Knorr synthesis.

Proposed Experimental Protocol: Knorr Synthesis

Step 1: Condensation of 2-Bromo-4-fluoroaniline with a β-ketoester (e.g., ethyl acetoacetate)

-

To a solution of 2-bromo-4-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl acetoacetate (1.1 equivalents).

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude anilide intermediate.

Step 2: Cyclization to form 8-Bromo-6-fluoro-4-methylquinolin-2(1H)-one

-

The crude anilide from Step 1 is added to a solution of a strong acid, typically concentrated sulfuric acid or polyphosphoric acid.

-

The mixture is heated, with the optimal temperature determined empirically (often in the range of 80-120°C).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the quinolinone product.

-

The precipitate is collected by filtration, washed with water until neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Causality Behind Experimental Choices: The Knorr synthesis is chosen for its reliability and broad substrate scope. The use of a β-ketoester like ethyl acetoacetate is standard, though other esters can be used to vary the substituent at the 4-position of the quinolinone ring. The strong acid in the cyclization step is crucial for promoting the intramolecular electrophilic aromatic substitution that forms the heterocyclic ring.

Synthetic Workflow Diagram

Caption: Proposed Knorr synthesis workflow for a substituted 8-Bromo-6-fluoroquinolin-2(1H)-one.

Potential Applications and Future Research Directions

Based on the extensive research into analogous quinolinone compounds, 8-Bromo-6-fluoroquinolin-2(1H)-one holds considerable promise in several key areas of research and development.

Anticancer Drug Discovery

The quinolinone scaffold is a common feature in compounds with demonstrated anticancer activity.[3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The presence of bromine and fluorine on the aromatic ring of 8-Bromo-6-fluoroquinolin-2(1H)-one could enhance its interaction with biological targets and improve its pharmacokinetic properties, making it a compelling candidate for anticancer drug screening programs.

Antimicrobial Agent Development

The quinolone core is the backbone of a major class of antibiotics.[3] Substituted quinolones can inhibit bacterial growth by interfering with DNA replication. The unique electronic properties conferred by the bromo and fluoro substituents may lead to novel antimicrobial activity, potentially against drug-resistant strains.

Materials Science

Quinoline derivatives are also utilized in the synthesis of advanced organic materials, including those for optoelectronic applications such as organic light-emitting diodes (OLEDs).[2] The electronic properties of 8-Bromo-6-fluoroquinolin-2(1H)-one could be leveraged to create novel materials with desirable photophysical characteristics.

Proposed Experimental Workflows for Biological Evaluation

For researchers interested in exploring the biological potential of 8-Bromo-6-fluoroquinolin-2(1H)-one, a structured experimental approach is essential.

In Vitro Cytotoxicity Assay (MTT Assay)

A foundational step in assessing anticancer potential is to determine the compound's effect on cancer cell viability.

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 8-Bromo-6-fluoroquinolin-2(1H)-one in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Biological Evaluation Workflow Diagram

Caption: A generalized workflow for the biological evaluation of 8-Bromo-6-fluoroquinolin-2(1H)-one.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Bromo-6-fluoroquinolin-2(1H)-one is not widely available, data from structurally related compounds, such as 8-bromo-6-fluoroquinoline, suggest that it should be handled with care.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

8-Bromo-6-fluoroquinolin-2(1H)-one represents a promising but underexplored chemical entity. Its structural features, combining the versatile quinolinone core with strategic halogenation, suggest significant potential in drug discovery and materials science. This technical guide provides a foundational framework for researchers, offering predictive insights into its synthesis and a clear roadmap for its future investigation. The detailed methodologies and proposed experimental workflows are designed to empower scientists to unlock the potential of this novel compound.

References

- Current time information in Pasuruan, ID. (n.d.).

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 23, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1343369-88-9 | MFCD19678322. Retrieved January 23, 2026, from [Link]

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.

-

ResearchGate. (n.d.). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor | Request PDF. Retrieved January 23, 2026, from [Link]

- ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.

-

PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved January 23, 2026, from [Link]

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 23, 2026, from [Link]

- PubMed. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eMolecules Pharmablock / 8-bromo-6-fluoro-1H-quinolin-2-one / 25mg / 783663437 | Fisher Scientific [fishersci.com]

- 5. 1343369-88-9 | CAS DataBase [m.chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 67805-67-8|8-Bromoquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 8. Shop | Chemrio [chemrio.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Physicochemical Characterization of 6-Bromo-8-fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Imperative for Precise Characterization

The quinolinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] From anticancer to antimicrobial agents, the versatility of the quinoline ring system continues to capture the attention of drug discovery programs.[1][2][3] The compound of interest, 6-Bromo-8-fluoroquinolin-2(1H)-one, is a halogenated derivative that presents a unique electronic and steric profile. The introduction of a bromine atom at the C6 position and a fluorine atom at the C8 position can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding interactions.

As Senior Application Scientists, we recognize that a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary checkbox but the very foundation upon which successful drug development is built. Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.

This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of this compound. Rather than simply listing data points, we will delve into the causality behind the selection of analytical methods, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. This document is designed to be a self-validating system, empowering researchers to generate robust and reliable data for this promising molecule.

Section 1: Foundational Molecular Properties

Before embarking on experimental analysis, it is crucial to establish the fundamental molecular identity of the compound. This information serves as the basis for all subsequent calculations and experimental design.

Molecular Structure and Identity

The initial step is to confirm the chemical structure and associated identifiers for this compound.

-

Chemical Name: this compound

-

Molecular Formula: C₉H₅BrFNO

-

Molecular Weight: 242.05 g/mol

-

CAS Number: While a specific CAS number for this exact structure is not readily found in public databases, related compounds like 6-Bromoquinolin-2(1H)-one (CAS: 1810-66-8) are well-documented.[4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNO | Calculated |

| Molecular Weight | 242.05 g/mol | Calculated |

| IUPAC Name | 6-bromo-8-fluoro-1H-quinolin-2-one | Generated |

| InChI | InChI=1S/C9H5BrFNO/c10-5-1-6-7(2-4(11)8(6)12)3-9(13)14-6/h1-3H,(H,12,13) | Generated |

| InChIKey | Not Available | - |

| Canonical SMILES | C1=C2C(=CC(=O)NC2=C(C=C1Br)F) | Generated |

Section 2: Thermal Properties - Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the melting range.

Rationale for Method Selection

The capillary melting point method is the gold standard for its simplicity, reproducibility, and minimal sample requirement.[7][8] We will employ a digital melting point apparatus for precise temperature control and observation.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Detailed Protocol

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high).

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Approximate Determination: Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.[9]

-

Verification: Repeat the precise determination at least twice to ensure reproducibility.

For context, the melting point of the related compound 6-Chloro-8-fluoroquinoline is reported as 79-81°C, while 6-Bromo-3,4-dihydroquinolin-2(1H)-one melts at 170-174°C.[10]

Section 3: Solubility Profile

Aqueous solubility is a cornerstone of drug development, directly influencing oral bioavailability. Low solubility can be a significant hurdle, leading to poor absorption and unreliable in vitro assay results.[11] We will determine both kinetic and thermodynamic solubility to gain a comprehensive understanding.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

-

Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution when added to an aqueous buffer. It's a high-throughput method ideal for early discovery, mimicking the conditions of many biological assays.[12][13]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. It is a more time and resource-intensive measurement, crucial for lead optimization and pre-formulation studies.[11][14]

Experimental Workflow: Shake-Flask Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Protocol (Thermodynamic Solubility)

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours. This extended incubation is critical to ensure true equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a calibration curve using known concentrations of the compound. Analyze the saturated supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[11]

-

Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Section 4: Ionization Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter that influences solubility, lipophilicity, and receptor interactions. The quinolin-2(1H)-one structure contains an acidic N-H proton.

Rationale for Method Selection

Potentiometric titration is a highly accurate and precise method for determining pKa values.[15][16] It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally, allowing for the direct observation of ionization events.[15][17][18]

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa Determination by Titration.

Detailed Protocol

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system. Due to the likely low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is often necessary.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M KOH, as the N-H proton is acidic).

-

Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting curve will show a buffer region and an inflection point (the equivalence point), where the slope is steepest.

-

pKa Calculation: The pKa is determined as the pH at the half-equivalence point.[17] This point can be found precisely by calculating the first derivative of the titration curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence volume. The pKa is the pH at half of this volume.[16][18]

Section 5: Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Rationale for Method Selection

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning.[19][20] It involves partitioning the compound between n-octanol and water, representing a lipid and aqueous phase, respectively.

Detailed Protocol (Shake-Flask Method)

-

Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.[19][21]

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Carefully collect each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV or UPLC-MS/MS.[22]

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Section 6: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and is essential for quality control.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The aromatic region of the ¹H NMR spectrum will be complex due to spin-spin coupling.[23][24] 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment of all protons and carbons.[23][25] The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.[26]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR will identify key functional groups. Expected characteristic peaks include a C=O stretch for the carbonyl group (typically ~1650-1680 cm⁻¹) and an N-H stretch for the amide proton (typically ~3100-3300 cm⁻¹).

Conclusion

The systematic application of the protocols outlined in this guide will generate a comprehensive physicochemical dataset for this compound. This foundational knowledge is indispensable for any research or development program involving this compound. By understanding the "why" behind each experimental choice and adhering to rigorous, validated methods, researchers can ensure the integrity of their data, enabling informed decisions in hit-to-lead optimization, formulation development, and the overall progression of a potential therapeutic agent. The quinolinone scaffold holds significant promise, and a robust characterization of its derivatives is the first and most critical step toward unlocking that potential.[27][28]

References

-

Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. Available at: [Link]

-

6-Bromoquinolin-2(1H)-one | C9H6BrNO. PubChem. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. Available at: [Link]

-

experiment (1) determination of melting points. uobabylon.edu.iq. Available at: [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Physical and Spectral Properties of the Quinolinic Derivatives (6-19). ResearchGate. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. Available at: [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. ACS Publications. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. University of Calgary. Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

-

On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

-

NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Melting point determination. University of Toronto. Available at: [Link]

-

Measurement of pKa by Potentiometry. YouTube. Available at: [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Available at: [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. Available at: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

-

Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. Available at: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromoquinolin-2(1H)-one | C9H6BrNO | CID 12378943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromoquinolin-2(1H)-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. athabascau.ca [athabascau.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ossila.com [ossila.com]

- 11. evotec.com [evotec.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. scispace.com [scispace.com]

- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. waters.com [waters.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tsijournals.com [tsijournals.com]

- 25. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. repository.uncw.edu [repository.uncw.edu]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Quinolin-2(1H)-one Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 6-Bromo-8-fluoroquinolin-2(1H)-one

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] When a carbonyl group is introduced at the 2-position, it forms the quinolin-2(1H)-one, or carbostyril, scaffold. This "privileged structure" is found in a multitude of natural products and synthetic compounds exhibiting a vast spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3]

The therapeutic potential of the quinolinone core can be meticulously tuned through substitution on the carbocyclic and heterocyclic rings. Halogenation, in particular, is a powerful strategy for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a bromine atom at the 6-position and a fluorine atom at the 8-position of the quinolinone scaffold is anticipated to yield a compound with unique electronic and steric characteristics, making this compound a compelling candidate for investigation in drug development programs.

This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and potential applications of the novel compound this compound. While direct experimental data on this specific molecule is not extensively reported in public literature, this document leverages established chemical principles and data from structurally analogous compounds to present a robust, predictive analysis for researchers, scientists, and drug development professionals.

Proposed Synthesis Pathway

The synthesis of substituted quinolin-2(1H)-ones can be achieved through several established methodologies.[1][4][5] For the target molecule, this compound, a logical and efficient approach involves a multi-step sequence starting from a readily available substituted aniline. The proposed pathway hinges on the construction of the heterocyclic ring via a Heck-type cyclization reaction.

The causality for selecting this pathway is rooted in its reliability and tolerance for the halogen substituents present on the aromatic ring. The starting material, 4-bromo-2-fluoroaniline, provides the necessary substitution pattern for the final product. The subsequent acylation and intramolecular cyclization offer a high-yielding and regioselective route to the desired quinolinone core.

Sources

6-Bromo-8-fluoroquinolin-2(1H)-one solubility profile

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-8-fluoroquinolin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 23, 2026

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, paramount among which is its biopharmaceutical profile. A critical determinant of this profile is aqueous solubility, a property that directly influences bioavailability and, consequently, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document outlines a robust, field-proven strategy for its complete solubility characterization. We will delve into the theoretical underpinnings of quinolinone solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and provide a framework for the interpretation of the resulting data. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical development of this, and structurally related, compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal drug exposure.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption; hence, low solubility can be a primary cause of low and variable bioavailability.[2] The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] However, the planar, aromatic nature of this heterocyclic system often contributes to low aqueous solubility.

The subject of this guide, this compound, is a halogenated quinolinone derivative. The presence of bromine and fluorine atoms can significantly modulate its physicochemical properties, including lipophilicity and crystal lattice energy, both of which are key determinants of solubility. A thorough understanding of its solubility profile is therefore indispensable for its progression as a drug candidate. This guide will provide the necessary theoretical background and practical methodologies to achieve this.

Physicochemical Properties and In Silico Solubility Prediction

Prior to embarking on extensive experimental studies, an initial assessment of the physicochemical properties of this compound can provide valuable insights into its expected solubility behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₅BrFNO | --- |

| Molecular Weight | 242.04 g/mol | --- |

| logP | 2.5 - 3.5 | Computational prediction |

| pKa (acidic) | 8.0 - 9.0 (amide proton) | Estimation based on similar structures |

| pKa (basic) | 1.0 - 2.0 (quinoline nitrogen) | Estimation based on similar structures |

| Melting Point | >200 °C | Estimation based on similar structures |

In silico models, such as the General Solubility Equation (GSE), can offer a preliminary estimation of aqueous solubility.[5][6][7][8] These models typically utilize parameters like logP and melting point to predict solubility. Given the predicted high melting point and moderate logP, this compound is anticipated to have low intrinsic aqueous solubility.

Experimental Solubility Assessment: A Multi-faceted Approach

A comprehensive solubility assessment involves both kinetic and thermodynamic measurements. Kinetic solubility is often employed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[9][10][11][12]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[10][11] This method is susceptible to supersaturation and precipitation kinetics.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is the gold standard for its determination.[1][13]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[1][14] A calibration curve should be prepared using standards of known concentrations.

Expected Solubility Profile and Data Interpretation

Based on the chemical structure of this compound, a distinct pH-dependent solubility profile is anticipated. The quinolinone moiety possesses both a weakly acidic amide proton and a weakly basic quinoline nitrogen.

Impact of pH

The solubility of ionizable compounds is significantly influenced by the pH of the medium.[3][15] For this compound, the following is expected:

-

Acidic pH (pH < pKa of quinoline nitrogen): The quinoline nitrogen will be protonated, leading to the formation of a cationic species. This is expected to increase the aqueous solubility.

-

Neutral pH: The compound will exist predominantly in its neutral form, which is expected to have the lowest aqueous solubility (intrinsic solubility).

-

Alkaline pH (pH > pKa of amide proton): The amide proton can be removed, forming an anionic species, which should also lead to an increase in aqueous solubility.

Table 2: Hypothetical Thermodynamic Solubility of this compound at 25 °C

| pH of Buffer | Expected Solubility (µg/mL) | Predominant Species |

| 1.2 | 10 - 50 | Cationic |

| 4.5 | 1 - 10 | Neutral |

| 6.8 | < 1 | Neutral |

| 7.4 | < 1 | Neutral |

| 9.0 | 5 - 20 | Anionic |

Solubility in Organic Solvents and Co-solvent Systems

Due to its aromatic nature, this compound is expected to exhibit good solubility in a range of organic solvents.[16] This is crucial for formulation development, as co-solvents are often used to enhance the solubility of poorly soluble drugs.

Table 3: Predicted Solubility of this compound in Common Solvents

| Solvent | Expected Solubility |

| Water | Very slightly soluble to practically insoluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Freely soluble |

| N,N-Dimethylformamide (DMF) | Freely soluble |

| Polyethylene Glycol 400 (PEG 400) | Soluble |

Visualization of Key Concepts

Visual aids are invaluable for understanding complex scientific concepts and workflows.

Caption: The expected impact of pH on the aqueous solubility of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the solubility profiling of this compound. By integrating in silico prediction with robust experimental methodologies, a thorough understanding of the compound's solubility behavior can be achieved. The anticipated low intrinsic aqueous solubility and significant pH-dependency underscore the importance of these studies for guiding formulation development. Future work should focus on executing the described protocols to generate definitive experimental data. Furthermore, investigating various solubility enhancement techniques, such as salt formation, co-solvency, and the use of amorphous solid dispersions, will be critical for the successful development of this compound as a therapeutic candidate. [2][17]

References

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

ResearchGate. Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

-

Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Delaney, J. S. (2004). esol: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]

-

Votano, J. R., et al. (2006). In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Journal of Chemical Information and Modeling, 46(6), 2535-2543. [Link]

-

ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

-

Wikipedia. Quinoline. [Link]

-

ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Solubility of Things. 2-Quinolinone. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Avdeef, A., et al. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 15(12), 1929-1940. [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

-

Yellela, S. R. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

-

Simulations Plus. In silico PREDICTION OF ORAL BIOAVAILABILITY. [Link]

-

PubChem. 6-Bromoquinolin-2(1H)-one. [Link]

-

PubChem. 6-Bromo-4-hydroxyquinolin-2(1H)-one. [Link]

-

PubChem. 6-Bromo-3-hydroxyquinolin-2(1H)-one. [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. simulations-plus.com [simulations-plus.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. asianpubs.org [asianpubs.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. brieflands.com [brieflands.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-8-fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-fluoroquinolin-2(1H)-one is a halogenated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. The quinolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of bromine and fluorine atoms onto this core structure can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. A thorough structural characterization is paramount for the advancement of any research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the expected chemical shifts and coupling constants. Furthermore, a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this and similar heterocyclic systems is presented.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Caption: A standardized workflow for the acquisition and analysis of NMR data for this compound.

Detailed Methodologies:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d₆ is often preferred for quinolinones due to its excellent solubilizing power.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into a high-field NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying neighboring protons in the spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

-

-

Data Processing and Interpretation:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts of all spectra to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Analyze the 2D spectra to establish connectivity between atoms and finalize the assignment of all proton and carbon signals.

-

Trustworthiness and Self-Validation

The presented NMR data are predictive and based on established principles of NMR spectroscopy and data from structurally analogous compounds. The proposed experimental workflow is a self-validating system. The combination of 1D and 2D NMR experiments provides a network of correlations that must be internally consistent for a correct structural assignment. For instance, the H-C correlations observed in the HSQC and HMBC spectra must align with the H-H couplings seen in the COSY spectrum. Any discrepancy would indicate an incorrect assignment or an unexpected structural feature, prompting further investigation.

References

- Abraham, R. J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts: a combined empirical and theoretical approach. Magnetic Resonance in Chemistry, 46(12), 1148–1157.

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Quinolinone Derivatives

Foreword: The Enduring Legacy and Evolving Potential of the Quinolinone Scaffold

The quinolinone core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its inherent structural features and synthetic tractability have given rise to a vast array of derivatives with a remarkable spectrum of biological activities. From the foundational antibacterial agents that have saved countless lives to cutting-edge therapeutics targeting cancer, viral infections, and genetic disorders, the quinolinone motif continues to be a fertile ground for innovation.[1][2][3][4][5][6][7][8][9]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a deeper understanding of the strategic considerations and mechanistic underpinnings that drive the discovery and synthesis of novel quinolinone derivatives. We will explore both classical and contemporary synthetic strategies, delve into the rationale behind experimental design, and illuminate the critical interplay between chemical structure and biological function.

I. Strategic Blueprint: Deconstructing the Quinolinone Core for Synthesis

The journey to a novel quinolinone derivative begins with a strategic retrosynthetic analysis. Understanding the key bond disconnections and the available synthetic methodologies is paramount to designing an efficient and versatile synthetic route.

Foundational Approaches: Classical Name Reactions

For decades, the synthesis of the quinolinone ring system has been dominated by a handful of powerful and reliable name reactions, many of which are still in use today for their robustness and scalability.[10]

-

Gould-Jacobs Reaction: This versatile method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[11][12][13][14] Subsequent saponification and decarboxylation yield the 4-quinolinone. The elegance of this reaction lies in its ability to introduce substituents on the benzene ring via the choice of aniline and at the 3-position through the malonic ester derivative.

-

Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of anilines with β-ketoesters. The reaction conditions (kinetic vs. thermodynamic control) can be tuned to selectively produce either 2- or 4-quinolinones.

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction employs α,β-unsaturated carbonyl compounds reacting with anilines, typically in the presence of an acid catalyst, to generate substituted quinolines which can then be oxidized to quinolinones.[10][15][16][17][18]

The Modern Synthesis Toolkit: Catalysis and C-H Functionalization

The advent of modern catalytic methods has revolutionized the synthesis of quinolinone derivatives, offering milder reaction conditions, greater functional group tolerance, and access to previously unattainable chemical space.[1][19][20][21][22]

-

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions: Palladium-catalyzed reactions, in particular, have been instrumental in the construction of the quinolinone core.[1] For instance, the carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes provides a direct route to 2-substituted 4-quinolinones.[1] Other transition metals like copper, rhodium, ruthenium, cobalt, and nickel have also been employed in various C-N and C-C bond-forming reactions to construct the quinolinone scaffold.[19][20]

-

C-H Activation Strategies: Direct functionalization of C-H bonds has emerged as a powerful and atom-economical approach. Regioselective C-H activation of anilines or other precursors followed by annulation with alkynes or other coupling partners offers a streamlined synthesis of highly substituted quinolinones.[19][20]

-

Photocatalysis and Green Chemistry Approaches: Visible-light-mediated reactions and the use of environmentally benign catalysts are gaining prominence.[19] These methods often proceed under mild conditions and can offer unique reactivity patterns.

II. From Theory to Practice: Experimental Protocols and Mechanistic Insights

A robust experimental protocol is a self-validating system where each step is justified by chemical principles. Here, we provide detailed methodologies for both a classical and a modern synthetic approach, highlighting the causality behind the experimental choices.

Protocol 1: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylate Derivative

This protocol details the synthesis of a key intermediate in the production of many quinolinone-based drugs.

Objective: To synthesize Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Materials:

-

3-Chloroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask, combine 3-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 110-120 °C for 2 hours.

-

Rationale: This step forms the key anilinomethylenemalonate intermediate via a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol. The slight excess of EMME ensures complete consumption of the aniline.

-

-

Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the solution to 250 °C for 30 minutes.

-

Rationale: The high temperature promotes an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) where the electron-rich benzene ring attacks one of the ester carbonyls, leading to the formation of the quinolinone ring.[11] Diphenyl ether is used as a heat transfer medium to achieve the necessary high temperature for cyclization.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid and wash with hexane to remove the diphenyl ether. Recrystallize the crude product from ethanol.

-

Rationale: The product is a solid at room temperature and insoluble in hexane, allowing for easy separation from the high-boiling solvent. Recrystallization from ethanol purifies the product by removing any remaining starting materials or byproducts.

-

Diagram: Gould-Jacobs Reaction Workflow

Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline-3-carboxylate derivative.

Protocol 2: Palladium-Catalyzed Carbonylative Sonogashira Coupling

This protocol exemplifies a modern, efficient method for the synthesis of 2-substituted 4-quinolinones.

Objective: To synthesize 2-Phenyl-4(1H)-quinolinone.

Materials:

-

2-Iodoaniline

-

Phenylacetylene

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve PdCl₂ (2 mol%) and PPh₃ (4 mol%) in DMF. Stir for 10 minutes.

-

Rationale: This in situ preparation forms the active Pd(0) catalyst, Pd(PPh₃)₂, which is crucial for the catalytic cycle. The inert atmosphere prevents the oxidation of the catalyst.

-

-

Reaction Setup: To the catalyst solution, add 2-iodoaniline (1 eq.), CuI (1 mol%), and Et₃N (2 eq.).

-

Rationale: CuI acts as a co-catalyst, facilitating the formation of the copper acetylide intermediate. Et₃N serves as a base to neutralize the HI generated during the reaction.

-

-

Carbonylative Coupling: Bubble carbon monoxide (CO) gas through the solution for 15 minutes. Then, add phenylacetylene (1.2 eq.) dropwise. Heat the reaction mixture to 80 °C under a CO atmosphere (balloon) for 12 hours.[1]

-

Rationale: This is the key step where the palladium catalyst orchestrates a cascade of reactions: oxidative addition of 2-iodoaniline to Pd(0), CO insertion into the Pd-aryl bond, transmetalation with the copper acetylide, and reductive elimination to form the coupled product, which then undergoes intramolecular cyclization to the quinolinone.

-

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Rationale: Standard aqueous work-up removes the DMF solvent and inorganic salts. Column chromatography separates the desired product from any unreacted starting materials, byproducts, and catalyst residues.

-

Diagram: Catalytic Cycle of Palladium-Catalyzed Carbonylative Sonogashira Coupling

Caption: Simplified catalytic cycle for the synthesis of a 2-substituted 4-quinolinone.

III. The Biological Significance of Quinolinone Derivatives: A Structure-Activity Relationship (SAR) Perspective

The therapeutic success of quinolinone derivatives is a testament to the power of medicinal chemistry in fine-tuning molecular structures for optimal biological activity and pharmacokinetic properties.[23]

Antibacterial Agents: The Fluoroquinolone Legacy

The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolinone core marked a watershed moment in the development of antibacterial agents, leading to the highly successful fluoroquinolone class of antibiotics.[1]

-

Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to rapid bacterial cell death.[1]

-

Key SAR Insights:

-

N-1 Substituent: A cyclopropyl group at the N-1 position (e.g., ciprofloxacin) is often optimal for potent antibacterial activity.[1]

-

C-3 Carboxylic Acid and C-4 Carbonyl: These groups are crucial for binding to the DNA gyrase-DNA complex and for cell penetration.[1]

-

C-6 Fluorine: Significantly enhances antibacterial potency.[1]

-

C-7 Heterocycle: Modulates the spectrum of activity. A piperazine ring (e.g., ciprofloxacin) generally confers better activity against Gram-negative bacteria, while a pyrrolidine ring (e.g., moxifloxacin) enhances activity against Gram-positive bacteria.[1]

-

Table 1: Evolution of Fluoroquinolone Antibiotics

| Generation | Representative Drug | Key Structural Features | Spectrum of Activity |

| First | Nalidixic Acid | No fluorine at C-6 | Narrow, mainly Gram-negative urinary tract pathogens |

| Second | Ciprofloxacin | C-6 Fluoro, C-7 Piperazine | Broadened Gram-negative, some Gram-positive |

| Third | Levofloxacin | C-6 Fluoro, enhanced C-7/N-1 substituents | Expanded Gram-positive and atypical pathogen coverage |

| Fourth | Moxifloxacin | C-8 Methoxy, bulky C-7 substituent | Broad-spectrum including anaerobes |

Anticancer Therapeutics: A New Frontier

Quinolinone derivatives have emerged as promising scaffolds for the development of novel anticancer agents, targeting a variety of mechanisms.[23][24][25][26]

-

Targets and Mechanisms: Quinolinone-based compounds have been shown to inhibit tyrosine kinases, topoisomerases, and tubulin polymerization, and to induce apoptosis and cell cycle arrest.[23]

-

SAR in Anticancer Quinolinones: The SAR for anticancer activity is highly dependent on the specific target. However, some general trends have been observed:

-

Substitution at the C-2 and C-3 positions with aromatic or heteroaromatic rings can lead to potent kinase inhibitors.

-

The presence of electron-withdrawing groups on the quinolinone ring can enhance cytotoxic activity.[25]

-

Hybrid molecules incorporating other pharmacophores, such as benzimidazoles, have shown promising results.[2]

-

Other Therapeutic Applications

The versatility of the quinolinone scaffold is further demonstrated by its application in other therapeutic areas:[2]

-

Antiviral: Elvitegravir, a 4-quinolinone derivative, is an HIV integrase inhibitor used in the treatment of HIV/AIDS.[1]

-

Cystic Fibrosis: Ivacaftor is a quinolinone derivative that acts as a potentiator of the CFTR protein, representing a breakthrough in the treatment of certain forms of cystic fibrosis.[1]

-

Antiallergic: Nedocromil is a pyrano[3,2-c]quinoline derivative used as a mast cell stabilizer for the treatment of asthma.[1]

IV. Future Perspectives: The Road Ahead for Quinolinone Discovery

The field of quinolinone synthesis and discovery continues to evolve, driven by advances in synthetic methodology and a deeper understanding of biological targets.

-

Advanced Synthetic Strategies: The development of more efficient, selective, and sustainable synthetic methods, including late-stage functionalization and biocatalysis, will be crucial for accessing novel and complex quinolinone derivatives.

-

Targeted Drug Design: A more rational, structure-based approach to drug design, aided by computational modeling and a growing understanding of disease biology, will enable the development of highly selective and potent quinolinone-based therapeutics.

-

Exploring New Biological Space: The inherent versatility of the quinolinone scaffold suggests that its therapeutic potential is far from exhausted. Continued exploration of its biological activities will undoubtedly uncover new applications in a wide range of diseases.

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 23, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed. Retrieved January 23, 2026, from [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Catalytic pathway for quinoline synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 23, 2026, from [Link]

-

A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthetic methods of quinolines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved January 23, 2026, from [Link]

-

A few quinoline derivatives in clinical use Although there has been... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Retrieved January 23, 2026, from [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). International Journal of Research in Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Doebner-von Miller Synthesis. (n.d.). Name-Reaction.com. Retrieved January 23, 2026, from [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iipseries.org [iipseries.org]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. ablelab.eu [ablelab.eu]

- 13. mdpi.com [mdpi.com]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline synthesis [organic-chemistry.org]

- 20. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

- 21. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 24. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Frontier: A Technical Guide to the Biological Potential of Bromo-Fluoro Quinolinones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning field of bromo-fluoro quinolinones, a class of heterocyclic compounds demonstrating significant promise across a spectrum of therapeutic areas. By strategically incorporating bromine and fluorine atoms into the quinolinone scaffold, medicinal chemists have unlocked a remarkable array of biological activities. This document provides an in-depth exploration of these activities, underpinned by a rigorous examination of the experimental methodologies and a discussion of the structure-activity relationships that govern their potency and selectivity.

I. The Quinolinone Core: A Privileged Scaffold for Drug Discovery

Quinoline and its derivatives are fundamental heterocyclic structures found in numerous natural and synthetic compounds with diverse pharmacological properties. The quinolinone core, a quinoline bearing a carbonyl group, has attracted considerable attention in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and antiviral effects.

The introduction of halogen atoms, particularly bromine and fluorine, to the quinolinone ring system profoundly influences the molecule's physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability. Bromine, a larger and more polarizable halogen, can also modulate biological activity through various interactions with target macromolecules. The synergistic or differential effects of bromo and fluoro substitutions are a key focus of current research, aiming to fine-tune the therapeutic potential of these compounds.

II. Anticancer Activity: Targeting the Proliferative Machinery

Bromo-fluoro quinolinones have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key enzymes and pathways involved in cancer cell proliferation and survival.

A primary mechanism of action for many quinolone derivatives is the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and recombination.[1] By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.